molecular formula C29H27ClN2O3S B11659729 Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11659729
M. Wt: 519.1 g/mol
InChI Key: IFZZRNCTCZPKTF-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a quinoline moiety, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)quinoline. This intermediate is then reacted with ethyl 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain types of cancer and bacterial infections. Its quinoline moiety is known for its pharmacological activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

    2-(2-Chlorophenyl)quinoline: Shares the quinoline and chlorophenyl groups but lacks the thiophene ring.

    Ethyl 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate: Contains the thiophene ring but lacks the quinoline and chlorophenyl groups.

Uniqueness: ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline moiety, a thiophene ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H27ClN2O3S

Molecular Weight

519.1 g/mol

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H27ClN2O3S/c1-2-35-29(34)26-20-13-5-3-4-6-16-25(20)36-28(26)32-27(33)21-17-24(19-12-7-9-14-22(19)30)31-23-15-10-8-11-18(21)23/h7-12,14-15,17H,2-6,13,16H2,1H3,(H,32,33)

InChI Key

IFZZRNCTCZPKTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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